

# Application Notes and Protocols: GSK3117391 Solubility and Handling

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK3117391 is a potent histone deacetylase (HDAC) inhibitor, a class of compounds that modulate gene expression by interfering with the removal of acetyl groups from histones and other proteins.[1][2] This activity makes HDAC inhibitors like GSK3117391 valuable tools in cancer research and other therapeutic areas.[3] Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible results in preclinical and in vitro studies. These application notes provide detailed information on the solubility of GSK3117391 in various solvents and protocols for its use in common research applications.

## **Data Presentation: Solubility of GSK3117391**

The solubility of **GSK3117391** has been determined in several common laboratory solvents. The following table summarizes these findings for easy comparison. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, especially in DMSO.[4]



Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	81	200.73	Use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can decrease solubility.[4] Ultrasonic treatment may be needed to achieve full dissolution.[5]
Ethanol	15	37.17	-
Water	Insoluble	-	-
Phosphate-Buffered Saline (PBS), pH 7.4	-	-	Generally, compounds are first dissolved in DMSO and then diluted in aqueous buffers like PBS for biological assays.[6]
In Vivo Formulation 1	≥ 2.5	≥ 6.20	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline.[5]
In Vivo Formulation 2	≥ 2.5	≥ 6.20	10% DMSO, 90% (20% SBE-β-CD in Saline).[5]
In Vivo Formulation 3	≥ 2.5	≥ 6.20	10% DMSO, 90% Corn Oil.[5]

# **Signaling Pathway**

**GSK3117391** functions by inhibiting histone deacetylases (HDACs). This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows

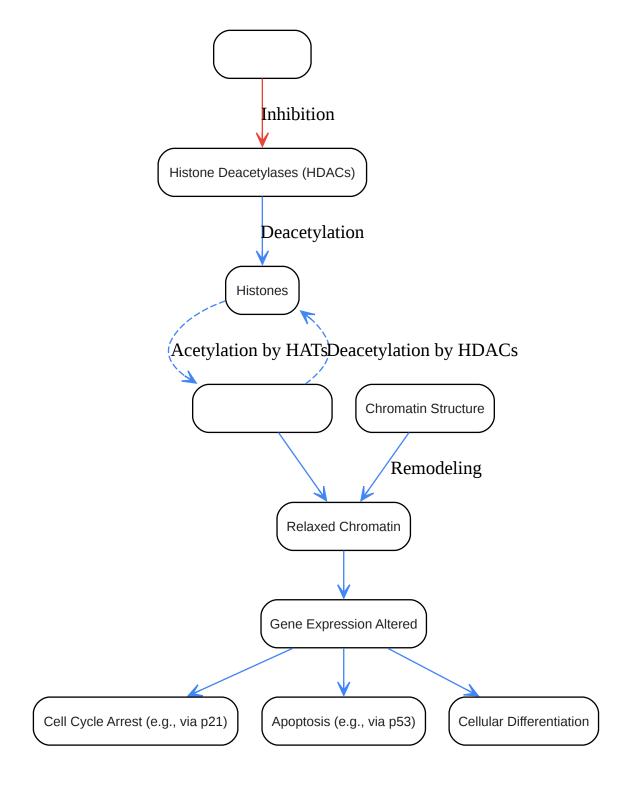




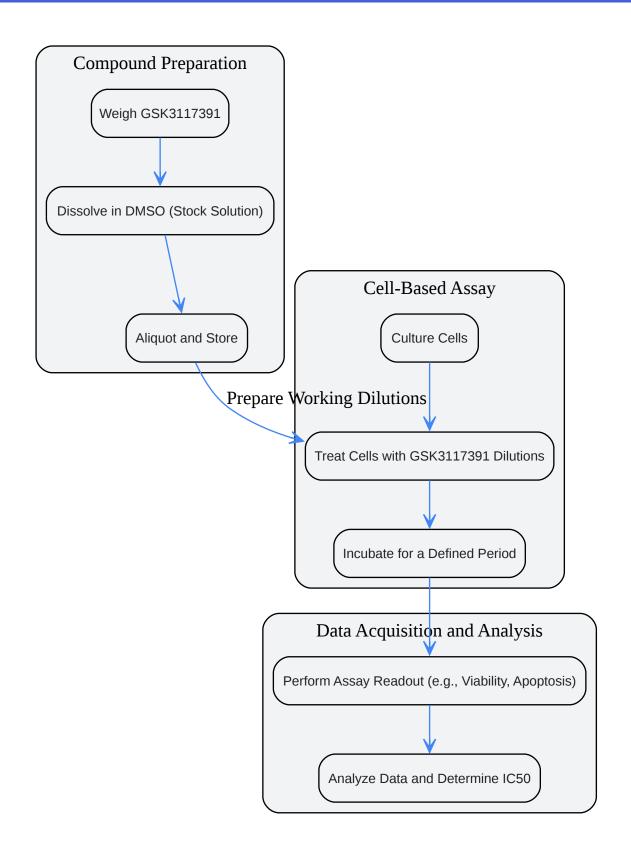


for gene transcription. The downstream effects of HDAC inhibition are pleiotropic and can include cell cycle arrest, induction of apoptosis, and cellular differentiation.[7]









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